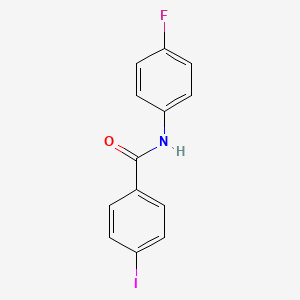

N-(4-fluorophenyl)-4-iodobenzamide

Description

N-(4-Fluorophenyl)-4-iodobenzamide is a halogenated benzamide derivative characterized by a 4-iodobenzoyl group linked to a 4-fluorophenylamine moiety. For instance, compounds like 4-IBP (N-(N-benzylpiperidin-4-yl)-4-iodobenzamide) and [¹²³I]BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) are well-documented in oncology and diagnostic imaging . The fluorine and iodine substituents in this compound likely influence its electronic properties, lipophilicity, and biological interactions, as seen in structurally similar molecules.

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FINO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSSQJNYVYNUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzamides can be formed.

Oxidation Products: Oxidized derivatives of the benzamide structure.

Coupling Products: Biaryl compounds resulting from the coupling of the benzamide with other aromatic rings.

Scientific Research Applications

N-(4-fluorophenyl)-4-iodobenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Strategies : Microwave-assisted synthesis (e.g., for imine derivatives in ) could optimize yield and purity for this compound analogs .

- Biodistribution : Fluorinated iodobenzamides like [¹²³I]BZA show rapid clearance from blood but retention in hepatobiliary systems, suggesting tissue-specific targeting .

- Clinical Potential: Compounds with fluorophenyl groups may improve tumor-to-background ratios in imaging due to enhanced lipophilicity and receptor specificity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-4-iodobenzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves amide bond formation between 4-iodobenzoyl chloride and 4-fluoroaniline. Use coupling agents like EDCl/HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen. Reaction conditions (0°C to room temperature) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for minimizing side products. Purification via silica gel column chromatography with ethyl acetate/hexane gradients improves yield (75–85%). Microwave-assisted synthesis (50–80°C, 30 min) can enhance reaction efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : 1H, 13C, and 19F NMR confirm aromatic substitution patterns and amide linkage. The fluorine signal appears as a doublet (δ ≈ 115–120 ppm in 19F NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~345.1 g/mol).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles. The iodine atom aids in phasing due to its strong X-ray scattering .

Q. How does the electronic nature of the iodine substituent influence the compound’s stability under varying pH conditions?

- Methodology : Conduct stability assays by incubating the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC-UV. The electron-withdrawing iodine may reduce amide hydrolysis at acidic pH compared to non-halogenated analogs. Compare with nitro- or chloro-substituted derivatives to isolate substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

- Methodology : Use SHELXL for iterative refinement, particularly for disordered regions. Validate with residual density maps and Hirshfeld surface analysis. Cross-reference spectroscopic data (e.g., NMR coupling constants) to confirm bond geometries. For twinned crystals, employ TWINABS or other scaling tools .

Q. What experimental approaches can elucidate the influence of the iodine substituent on the compound’s reactivity and biological interactions?

- Methodology :

- Reactivity : Perform Sonogashira coupling or Ullmann reactions to assess iodine’s participation in cross-coupling. Compare reaction rates with bromo/chloro analogs.

- Biological Interactions : Use X-ray absorption spectroscopy (XAS) to study iodine’s electronic effects on binding to proteins (e.g., kinases). Molecular docking (AutoDock Vina) can predict binding affinity changes relative to non-iodinated analogs .

Q. How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor?

- Methodology :

- In Vitro Kinase Assays : Use ADP-Glo™ or radiometric assays to measure inhibition of ATP-binding kinases (e.g., EGFR, VEGFR).

- IC50 Determination : Generate dose-response curves (0.1–100 µM) and fit data to a sigmoidal model.

- Structural Insights : Co-crystallize the compound with target kinases and refine structures using SHELX. Compare binding motifs (e.g., halogen bonding with iodine) to known inhibitors .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

- Methodology : Optimize solvent systems (e.g., switch from DMF to THF for easier removal). Use flow chemistry for controlled acylation reactions. Implement quality control via inline FTIR to monitor reaction progress. Recrystallization from ethanol/water mixtures improves purity (>98%) .

Data Analysis and Interpretation

Q. How can computational modeling complement experimental data in predicting the compound’s pharmacokinetic properties?

- Methodology : Use SwissADME or ADMETLab to predict logP (≈3.2), solubility (≈0.05 mg/mL), and CYP450 interactions. Molecular dynamics simulations (GROMACS) model membrane permeability. Validate predictions with in vitro Caco-2 assays .

Q. What statistical methods are appropriate for analyzing dose-dependent biological activity data?

- Methodology : Apply nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screening, employ Z-factor analysis to validate assay robustness .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.